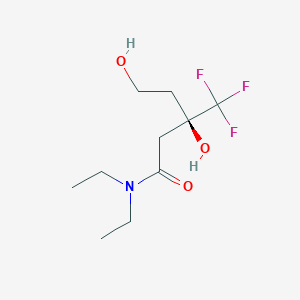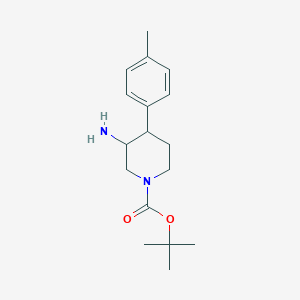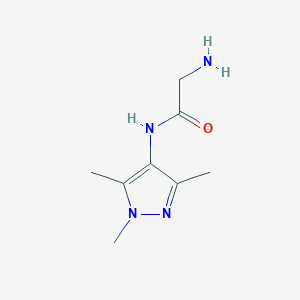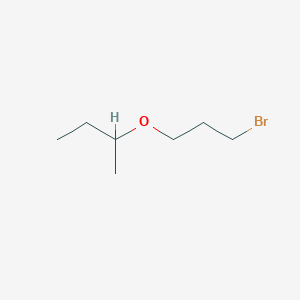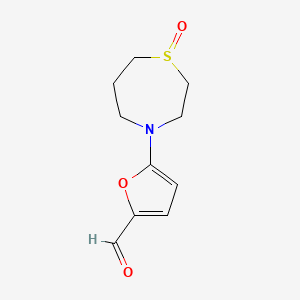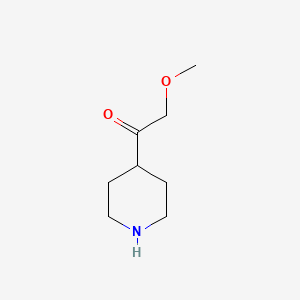![molecular formula C11H15NO2 B13163240 Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a benzene ring fused to a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine typically involves the reaction of 1,4-benzodioxane derivatives with methylamine. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,4-benzodioxane-6-carbaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
科学的研究の応用
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxane ring system but differs in its functional groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another benzodioxane derivative with different substituents.
Uniqueness
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is unique due to its specific methylamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other benzodioxane derivatives may not be suitable.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
N-methyl-1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-8-9(7-12-2)3-4-10-11(8)14-6-5-13-10/h3-4,12H,5-7H2,1-2H3 |
InChIキー |
DDJHDYNPPXZSQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OCCO2)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


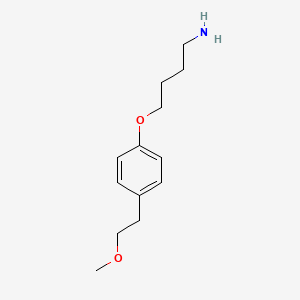
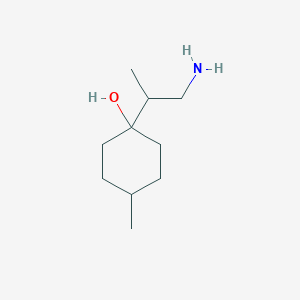
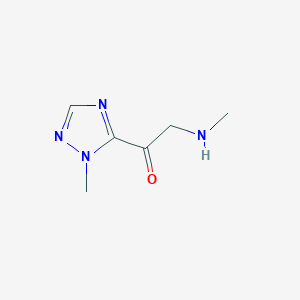
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
